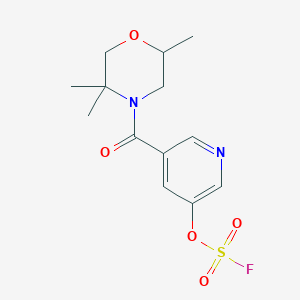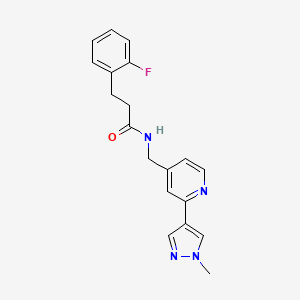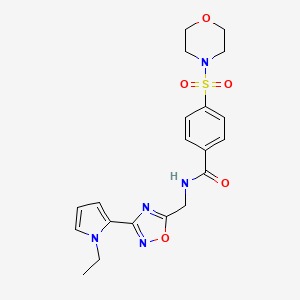![molecular formula C24H19F2N7O2 B2944399 N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide CAS No. 1172545-16-2](/img/structure/B2944399.png)
N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-6-yl group, a 3,4-dimethylphenyl group, a 3-methyl-1H-pyrazol-5-yl group, and a 3,4-difluorobenzamide group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new substituted pyrazolo[3,4-d]pyrimidin-4-ones have been synthesized as a result of a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . Another synthetic route involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite complex due to the presence of multiple functional groups. The pyrazolo[3,4-d]pyrimidin-6-yl group, the 3,4-dimethylphenyl group, the 3-methyl-1H-pyrazol-5-yl group, and the 3,4-difluorobenzamide group could all potentially participate in various chemical reactions .Applications De Recherche Scientifique
Synthesis and Biological Activity
Insecticidal and Antibacterial Potential
Compounds structurally related to the given chemical, particularly those derived from pyrazole and pyrimidine frameworks, have been synthesized and evaluated for their insecticidal and antimicrobial activities. These studies underscore the potential of such compounds in addressing agricultural pests and bacterial infections (Deohate & Palaspagar, 2020).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds in this category exhibited higher anticancer activity than reference drugs, indicating their potential as therapeutic agents in cancer treatment (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
The synthesis and evaluation of pyrazolo[3,4-d]pyrimidin-4-one derivatives for anticancer activity revealed several compounds with significant inhibitory effects on human breast adenocarcinoma cell lines. These findings highlight the anticancer potential of compounds within this chemical framework (Abdellatif et al., 2014).
Potential Mechanisms and Applications
Mechanisms of Action
The research applications extend beyond mere activity assessments, delving into mechanisms of action, such as the role of these compounds in inhibiting specific cellular pathways or binding to target proteins associated with disease processes. For instance, studies on related compounds have explored their binding affinity to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes (Damont et al., 2015).
Chemical Synthesis and Characterization
The synthesis of these compounds often involves novel methodologies, including microwave irradiative cyclocondensation and palladium-catalyzed C-C coupling reactions, providing insights into the synthetic chemistry landscape and expanding the toolkit for generating novel compounds (Taylor & Patel, 1992).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of this compound are eukaryotic protein kinases . These enzymes play a crucial role in controlling many cellular processes, including cell growth, metabolism, differentiation, and apoptosis .
Mode of Action
The compound exerts its action by inhibiting the activity of eukaryotic protein kinases . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cellular function .
Biochemical Pathways
The affected pathways primarily involve cell growth and proliferation . By inhibiting protein kinases, the compound disrupts the signaling pathways that regulate these processes, potentially leading to a halt in cell growth and division .
Result of Action
The inhibition of protein kinases by this compound can lead to a variety of cellular effects. Most notably, it may result in antitumor and antimicrobial properties , as the disruption of normal cellular signaling can inhibit the growth and proliferation of cancer cells and bacteria .
Propriétés
IUPAC Name |
N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N7O2/c1-12-4-6-16(8-13(12)2)32-21-17(11-27-32)23(35)30-24(29-21)33-20(9-14(3)31-33)28-22(34)15-5-7-18(25)19(26)10-15/h4-11H,1-3H3,(H,28,34)(H,29,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZFIQGLHVJTNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC(=C(C=C5)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2944316.png)
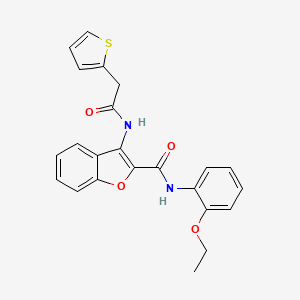
![N-[2-(2-Ethoxyethoxy)quinolin-6-yl]prop-2-enamide](/img/structure/B2944320.png)
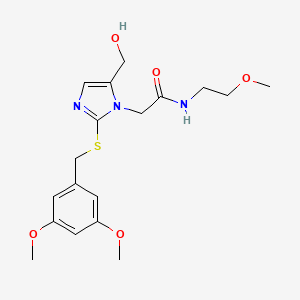


amine hydrochloride](/img/no-structure.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2944327.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2944328.png)
![1-O'-Tert-butyl 4-O-ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1',4-dicarboxylate](/img/structure/B2944330.png)

